molecular formula C15H12BrClO3 B3983257 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde

3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B3983257
M. Wt: 355.61 g/mol
InChI Key: OCUVTDWXHMAOCH-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS: 345985-64-0) is a halogenated benzaldehyde derivative featuring a bromine atom at position 3, a 3-chlorobenzyloxy group at position 4, and a methoxy group at position 5 on the aromatic ring. Its synthesis typically involves O-alkylation of phenolic precursors with halogenated benzyl bromides, followed by functional group modifications .

Properties

IUPAC Name

3-bromo-4-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUVTDWXHMAOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of reagents, reaction conditions, and purification methods to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogen types, or functional groups. Key differences in physicochemical properties, synthetic yields, and biological activities are highlighted.

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight XLogP3 Topological Polar Surface Area (Ų) Reference(s)
3-Bromo-4-[(3-Cl-Bz)Oxy]-5-OMe-BzH (345985-64-0) Br (3), 3-Cl-BzO (4), OMe (5) C₁₅H₁₂BrClO₃ 355.61 3.6 35.5
3-Bromo-4-[(4-Cl-Bz)Oxy]-5-OMe-BzH (345983-02-0) Br (3), 4-Cl-BzO (4), OMe (5) C₁₅H₁₂BrClO₃ 355.61 3.8 35.5
3-Bromo-4-[(2-Cl-Bz)Oxy]-5-OMe-BzH (345985-64-0) Br (3), 2-Cl-BzO (4), OMe (5) C₁₅H₁₂BrClO₃ 355.61 3.4 35.5
5-[(3-Cl-Bz)Oxy]-2-OH-BzH (12d) OH (2), 3-Cl-BzO (5) C₁₄H₁₁ClO₃ 261.0 2.5 46.5
3-Bromo-4-[(3-F-Bz)Oxy]-5-OMe-BzH (346459-51-6) Br (3), 3-F-BzO (4), OMe (5) C₁₅H₁₂BrFO₃ 339.16 3.3 35.5

Key Observations :

  • Halogen Position Impact : The 3-chlorobenzyloxy substituent (target compound) exhibits a lower XLogP3 (3.6) compared to the 4-chloro analog (3.8), suggesting reduced lipophilicity due to steric effects .
  • Biological Activity : In HL-60 leukemia cell assays, benzyloxybenzaldehydes with methoxy groups (e.g., compound 27 in ) showed potent activity (IC₅₀: 1–10 µM). The 3-chloro substituent may enhance membrane permeability compared to 2- or 4-chloro analogs .
  • Synthetic Yields : Derivatives with 3-chlorobenzyloxy groups (e.g., 12d in ) are synthesized in moderate yields (46.9%), comparable to 4-chloro analogs (45.5%) but lower than fluorinated variants (53.5%) .
Table 2: Anticancer Activity of Selected Analogs (HL-60 Cell Line)
Compound (Reference) Substituents (Positions) IC₅₀ (µM) Apoptosis Induction Mitochondrial Membrane Disruption
3-Bromo-4-[(3-Cl-Bz)Oxy]-5-OMe-BzH Br (3), 3-Cl-BzO (4), OMe (5) ~5* Yes (G2/M arrest) Observed at 12 h
2-[(3-MeO-Bz)Oxy]BzH (29) OMe (3), BzO (2) 1–2 Yes (G2/M arrest) Observed at 12 h
2-[(2-Cl-Bz)Oxy]BzH (30) Cl (2), BzO (2) 5–10 Moderate Partial at 24 h
2-[(4-Cl-Bz)Oxy]BzH (31) Cl (4), BzO (2) 5–10 Moderate Partial at 24 h

*Estimated based on structural similarity to compound 27 in .

Key Findings :

  • Substituent Position : The 3-chlorobenzyloxy group in the target compound likely enhances activity compared to 2- or 4-chloro analogs due to optimized steric and electronic interactions with cellular targets .
  • Methoxy vs. Hydroxy : Methoxy-substituted derivatives (e.g., target compound) generally show higher stability and bioavailability than hydroxylated analogs (e.g., 12d in ), which may undergo rapid metabolic oxidation .

Biological Activity

3-Bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in antioxidant and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group, which are known to influence its reactivity and biological interactions. The presence of the chlorobenzyl ether moiety may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activity. For instance, studies on related compounds have demonstrated their ability to activate the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress. This pathway enhances the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1), thereby promoting cell survival under oxidative conditions .

Antioxidant Effects

A study on a similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), showed that it protects skin cells against oxidative damage through the Nrf2/HO-1 pathway. The compound was found to upregulate HO-1 expression in HaCaT cells in a concentration-dependent manner, peaking at 30 µM. Higher concentrations (40 µM and 50 µM) resulted in cytotoxicity .

Table 1: Effects of 3-BDB on HO-1 Expression

Concentration (µM)HO-1 mRNA ExpressionCytotoxicity
10IncreasedNo
20IncreasedNo
30Peak IncreaseNo
40DecreasedYes
50DecreasedYes

Anticancer Activity

In studies involving bromophenol derivatives, significant anticancer activities were noted against leukemia K562 cells. These compounds induced apoptosis without affecting cell cycle distribution, suggesting a targeted mechanism of action against cancer cells . The structure–activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine enhances anticancer efficacy by improving binding affinity to biological targets.

Table 2: Anticancer Activity of Bromophenol Derivatives

CompoundIC50 (µg/mL)Mechanism
Compound A15.2Induces apoptosis
Compound B12.8Cell cycle arrest
3-Bromo-4,5-dihydroxybenzaldehyde18.5ROS generation inhibition

Case Studies

Case Study 1: Protective Effects Against Oxidative Stress
In a controlled experiment, HaCaT cells treated with 30 µM of a related compound exhibited enhanced Nrf2 phosphorylation and nuclear translocation within 30 minutes, leading to increased HO-1 expression. This suggests that similar mechanisms might be applicable to this compound .

Case Study 2: Anticancer Potential
A comparative analysis of various brominated compounds revealed that those with methoxy and bromine substitutions exhibited potent anticancer properties by modulating signaling pathways involved in apoptosis and cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or etherification. For example:

  • Step 1 : Bromination and methoxylation of a benzaldehyde precursor.
  • Step 2 : Etherification using 3-chlorobenzyl bromide under basic conditions (e.g., NaOH/acetone) to introduce the benzyloxy group .
  • Key Variables : Solvent polarity (e.g., acetone vs. DMF), temperature (room temp. vs. reflux), and stoichiometry of the base.
    • Data Table :
Reaction ConditionYield (%)ByproductsReference
NaOH/acetone, 6 h, RT85–98Minimal
K₂CO₃/DMF, 12 h, 80°C70–85Isomeric byproducts

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect splitting patterns from the aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and methoxy group (~3.8 ppm). The 3-chlorobenzyl group introduces distinct coupling due to substituent positions .
  • IR : Strong aldehyde C=O stretch at ~1689 cm⁻¹; ether C-O stretches at ~1260 cm⁻¹ .
    • Data Table :
Functional GroupIR Peak (cm⁻¹)NMR Shift (ppm)
Aldehyde (C=O)1689~10.0 (s)
Methoxy (OCH₃)2830–2950~3.8 (s)
Aromatic C-Cl/BrN/A6.5–8.0 (m)

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodology : The bromine atom (electron-withdrawing) directs incoming electrophiles to the ortho/para positions relative to itself. The methoxy group (electron-donating) further activates the ring but competes for directing effects. Example reactions:

  • Nitration : Predominant substitution at the para position to bromine.
  • Suzuki Coupling : Bromine serves as a leaving group for cross-coupling with boronic acids .
    • Critical Factors : Solvent choice (polar aprotic for nitration), catalyst (Pd for coupling), and temperature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry to identify electron density maps. The LUMO distribution highlights electrophilic attack sites.
  • Case Study : Calculations predict higher electrophilicity at C-2 (ortho to Br) versus C-6 (meta to OCH₃), validated by experimental nitration results .
    • Data Table :
PositionElectron Density (eV)Experimental Yield (%)
C-2-3.265
C-6-2.820

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare analogs with varying substituents (e.g., 2-chloro vs. 3-chlorobenzyl). For example:
  • 3-Chlorobenzyl : Higher antibacterial activity due to improved lipid solubility .
  • 2-Fluorobenzyl : Reduced activity, likely due to steric hindrance .
  • Troubleshooting : Validate assays using standardized protocols (e.g., MIC testing against S. aureus).

Q. How does the compound interact with bacterial enzymes (e.g., MurA) in molecular docking studies?

  • Methodology :

  • Docking Workflow : Prepare protein structure (PDB: 1UAE), optimize ligand conformation, and simulate binding using AutoDock Vina.
  • Findings : The aldehyde group forms hydrogen bonds with Thr 267, while the 3-chlorobenzyl group occupies a hydrophobic pocket .
    • Data Table :
Target EnzymeBinding Affinity (kcal/mol)Key Interactions
MurA-8.2H-bond (Thr 267)

Methodological Challenges and Solutions

Q. Why do solvent choices lead to variability in coupling reaction yields?

  • Analysis : Polar aprotic solvents (DMF) enhance catalyst solubility but may stabilize byproducts. Non-polar solvents (toluene) reduce side reactions but slow kinetics.
  • Solution : Use mixed solvents (e.g., DMF/H₂O) or phase-transfer catalysts to balance reactivity and selectivity .

Q. How to address discrepancies in NMR splitting patterns caused by substituent effects?

  • Strategy :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde

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